Cas no 131-91-9 (1-Nitroso-2-naphthol)

1-Nitroso-2-naphthol 化学的及び物理的性質
名前と識別子
-
- 1-Nitroso-2-naphthol
- 1-nitroso-2-naphthol (alpha-beta)
- 1,2-Naphthoquinone-1-oxiMe
- 1-nitroso-2-hydroxy-naphthalene
- 1-Nitroso-2-naftol
- 1-nitroso-2-naphtho
- 1-NITROSO-2-NAPTHOL
- 2-hydroxy-1-nitrosonaphthalene
- C.I. 10005
- Nitroso-2-Naphthol
- ortho-hydroxynitrosonaphthalene
- Zelen moridlova 4
- 2-Naphthol,1-nitroso- (8CI)
- 1-Nitroso-2-hydroxynaphthalene
- 1-Nitroso-2-naphthalenol
- NSC 4151
- NSC 677525
- a-Nitroso-b-naphthol
- CI NO 10005
- 1-Nitroso-2-phthol
- Nitroso-β-naphthol
- TIMTEC-BB SBB009148
- zelenmoridlova4
- 1-nitrosonaphthalen-2-ol
- 2-Naphthalenol, 1-nitroso-
- Nitroso-beta-naphthol
- 2-Naphthol, 1-nitroso-
- Zelen moridlova 4 [Czech]
- alpha-Nitroso-beta-naphthol
- 1-Nitroso-2-naftol [Czech]
- alpha-Nitroso-beta-naftol [Czech]
- Nitroso-.beta.-naphthol
- C.I. 10000
- (E)-1-(hydroxyimino)naphthalen-2(1H)-one
- 1,2-Naphthalenedione, monooxime
- .alpha.-Nitroso
- 1-nitroso-naphthalen-2-ol
- Q3596764
- .alpha.-Nitroso-.beta.-naphthol
- BDBM108228
- H11769
- MFCD00003884
- .alpha.-Nitroso-.beta.-naphthol oxime
- 1-Nitroso-2-naphthol, 98.0%
- AKOS005622627
- AS-15422
- BRN 0776947
- WLN: L66J BNO CQ
- SCHEMBL103998
- 2636-79-5
- 1-NITROSO-2-NAPHTHOL [MI]
- 1-(hydroxyimino)naphthalen-2(1H)-one
- NSC-107835
- NSC-4151
- 1,2-Naphthoquinone 1-oxime
- 1-Nitroso-2-naphthol, SAJ special grade, >=97.0%
- DTXSID9059622
- FT-0608158
- EN300-21463
- DTXSID30876194
- CHEBI:194993
- alpha-Nitroso-beta-naftol
- 1,2-Naphthalenedione, 1-oxime
- UNII-757I55U2QX
- A806332
- 757I55U2QX
- 1-Nitroso-2-naphthol, 97%
- W-108324
- AE-562/40186369
- EINECS 205-043-0
- N0266
- 1‐nitroso‐2‐naphthol (Substrate 5)
- AC-18344
- CS-0336127
- 1-nitrosonaphthalene-2-ol
- NSC-677525
- NSC677525
- CAQHPYSDQFDJAL-KHPPLWFESA-N
- CCRIS 1556
- 4-07-00-02419 (Beilstein Handbook Reference)
- 131-91-9
- .alpha.-Nitrosonaphthol
- .alpha.-Nitroso-.beta.-naftol
- NSC4151
- AKOS006279793
- NS00013464
- AI3-09078
- NSC107835
- SCHEMBL8947876
- AKOS000283071
- BBL011067
- (1E)-1-(hydroxyimino)naphthalen-2(1H)-one
- STK391542
- DB-042070
- STK802252
- BBL000016
-
- MDL: MFCD00003884
- インチ: 1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H
- InChIKey: YXAOOTNFFAQIPZ-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1N=O
- BRN: 0776947
計算された属性
- せいみつぶんしりょう: 173.04800
- どういたいしつりょう: 173.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 49.7
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: オレンジ色のシート状または角柱状結晶。
- 密度みつど: 1.2427 (rough estimate)
- ゆうかいてん: 106-108 °C (dec.) (lit.)
- ふってん: 303.81°C (rough estimate)
- 屈折率: 1.5200 (estimate)
- すいようせい: 不溶性
- PSA: 49.66000
- LogP: 2.94330
- かんど: ねつかんど
- マーカー: 6641
- ようかいせい: アルコール、エーテル、ベンゼン、四塩化炭素、アルカリ液、酢酸に溶解し、冷石油エーテルに微溶解し、水に溶解しない。
1-Nitroso-2-naphthol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN3077
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36-S45
- 福カードFコード:8
- RTECS番号:QL4725000
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:9
- 危険レベル:9
- 包装グループ:III
- セキュリティ用語:9
- 包装等級:III
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R33
1-Nitroso-2-naphthol 税関データ
- 税関コード:29089000
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-Nitroso-2-naphthol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21463-10.0g |
1-nitrosonaphthalen-2-ol |
131-91-9 | 95% | 10.0g |
$26.0 | 2023-02-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015165-25g |
1-Nitroso-2-naphthol |
131-91-9 | 96% | 25g |
¥173 | 2024-05-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N100734-5g |
1-Nitroso-2-naphthol |
131-91-9 | 96% | 5g |
¥54.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N100734-25g |
1-Nitroso-2-naphthol |
131-91-9 | 96% | 25g |
¥193.90 | 2023-09-01 | |
abcr | AB118276-250 g |
1-Nitroso-2-naphthol, 98%; . |
131-91-9 | 98% | 250g |
€337.00 | 2023-05-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N37290-25g |
1-Nitroso-2-naphthol |
131-91-9 | 25g |
¥196.0 | 2021-09-08 | ||
Apollo Scientific | OR8246-10g |
1-Nitroso-2-naphthol |
131-91-9 | >97% | 10g |
£40.00 | 2025-02-20 | |
Enamine | EN300-21463-0.1g |
1-nitrosonaphthalen-2-ol |
131-91-9 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21463-2.5g |
1-nitrosonaphthalen-2-ol |
131-91-9 | 95% | 2.5g |
$20.0 | 2023-09-16 | |
Enamine | EN300-21463-5.0g |
1-nitrosonaphthalen-2-ol |
131-91-9 | 95% | 5.0g |
$21.0 | 2023-02-14 |
1-Nitroso-2-naphthol 関連文献
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1. (Nitrosonaphtholato)metal complex-catalyzed oxidation of phenols and alkenesHiroshi Nishino,Hideaki Satoh,Mayumi Yamashita,Kazu Kurosawa J. Chem. Soc. Perkin Trans. 2 1999 1919
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Ricardo E. Santelli,Mercedes Gallego,Miguel Valcárcel J. Anal. At. Spectrom. 1989 4 547
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Subhra Kanti Roy,Anisha Purkait,Rajib Shome,Saurav Das,Debapratim Das,Siddhartha Sankar Ghosh,Chandan K. Jana Chem. Commun. 2022 58 5909
-
Jayita Dutta,Sayanti Datta,Dipravath Kumar Seth,Samaresh Bhattacharya RSC Adv. 2012 2 11751
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5. Reaction of aromatic nitroso-compounds with enamines. Part II. Reaction of 1-nitroso-2-naphthol with enaminesJohn W. Lewis,Peter L. Myers,Joseph A. Ormerod J. Chem. Soc. Perkin Trans. 1 1973 1129
-
Constantinos A. Georgiou,Michael A. Koupparis Analyst 1990 115 309
-
Subhra Kanti Roy,Anisha Purkait,Rajib Shome,Saurav Das,Debapratim Das,Siddhartha Sankar Ghosh,Chandan K. Jana Chem. Commun. 2022 58 5909
-
Shigehiro Kagaya,Torajiro Yoshimori Anal. Methods 2012 4 4378
-
9. 320. Kationoid reactivity of aromatic compounds. Part II. The action of potassium cyanide on 1-nitroso-2-naphthol and 1-benzeneazo-2-naphtholW. Bradley,Robert Robinson J. Chem. Soc. 1934 1484
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthols and derivatives
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Natural Products and Extracts Natural Pigments
1-Nitroso-2-naphtholに関する追加情報
Professional Introduction to 1-Nitroso-2-naphthol (CAS No. 131-91-9)
1-Nitroso-2-naphthol, with the chemical formula C10H5NO2, is a significant organic compound widely recognized for its applications in chemical synthesis and pharmaceutical research. This compound, identified by its unique CAS number 131-91-9, has garnered considerable attention due to its versatile reactivity and potential utility in developing novel therapeutic agents. The nitroso and hydroxyl functional groups present in its molecular structure contribute to its remarkable chemical properties, making it a valuable intermediate in various synthetic pathways.
The structure of 1-Nitroso-2-naphthol features a naphthalene core substituted with a nitroso group at the 1-position and a hydroxyl group at the 2-position. This arrangement imparts distinct electronic and steric characteristics, enabling its participation in diverse chemical transformations. The nitroso group, in particular, is known for its oxidizing properties and ability to engage in nucleophilic substitution reactions, while the hydroxyl group facilitates hydrogen bonding interactions, enhancing solubility and reactivity in polar media.
In recent years, 1-Nitroso-2-naphthol has been extensively studied for its role in medicinal chemistry. Researchers have explored its potential as a precursor in synthesizing complex molecules with pharmacological significance. One of the most notable applications involves its use in generating nitroso compounds, which are crucial intermediates in the development of antineoplastic agents. The compound’s ability to undergo electrophilic aromatic substitution reactions makes it an attractive candidate for constructing heterocyclic scaffolds found in many bioactive molecules.
Recent advancements in synthetic methodologies have highlighted the utility of 1-Nitroso-2-naphthol in constructing biologically relevant scaffolds. For instance, studies have demonstrated its efficacy in generating polycyclic aromatic hydrocarbons (PAHs) derivatives, which are known for their diverse biological activities. These derivatives have shown promise as inhibitors of enzymes involved in cancer progression, underscoring the importance of this compound in drug discovery efforts.
The pharmaceutical applications of 1-Nitroso-2-naphthol extend beyond anticancer therapies. Emerging research suggests its potential role in developing antimicrobial agents, leveraging its ability to interact with bacterial cell walls and disrupt essential metabolic pathways. Additionally, the compound’s reactivity with various functional groups has opened new avenues for designing prodrug formulations, which can enhance drug delivery and bioavailability.
In the realm of analytical chemistry, 1-Nitroso-2-naphthol serves as a valuable reagent for detecting trace amounts of certain metal ions. Its chelating properties allow it to form stable complexes with metals such as iron and copper, facilitating their quantification through spectroscopic techniques. This application is particularly relevant in environmental monitoring and industrial quality control, where precise metal ion measurements are critical.
The synthesis of 1-Nitroso-2-naphthol typically involves the nitrosation of 2-naphthol under controlled conditions. Advances in catalytic systems have improved the efficiency and selectivity of this process, reducing byproduct formation and enhancing yield. These improvements align with broader trends toward greener chemistry practices, emphasizing sustainable production methods that minimize environmental impact.
The toxicological profile of 1-Nitroso-2-naphthol has been carefully evaluated to ensure safe handling and application. While preliminary studies suggest moderate toxicity upon acute exposure, chronic effects remain an area of active investigation. Researchers are employing cutting-edge techniques such as computational modeling to predict potential hazards and optimize therapeutic use profiles.
In conclusion, 1-Nitroso-2-naphthol (CAS No. 131-91-9) represents a cornerstone compound in modern chemical research. Its unique structural features enable diverse applications across pharmaceuticals, materials science, and analytical chemistry. As scientific understanding evolves, the potential uses of this compound are likely to expand further, driven by innovative synthetic strategies and interdisciplinary collaborations.
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